

Spectroscopic Comparison of N-Boc-2-aminoisobutyric Acid from Different Suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine*

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N-Boc-2-aminoisobutyric acid (Boc-Aib-OH) is a crucial building block in peptide synthesis, prized for its ability to induce helical conformations. The purity and consistency of this reagent are paramount for the successful synthesis of complex peptides. This guide provides a comparative overview of the spectroscopic properties of N-Boc-2-aminoisobutyric acid, offering a baseline for researchers to assess the quality of this material from various suppliers. Due to the limited availability of directly comparable, supplier-specific spectroscopic data in the public domain, this guide establishes a representative spectroscopic profile based on available data for high-purity N-Boc-2-aminoisobutyric acid.

Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic data for high-purity N-Boc-2-aminoisobutyric acid based on data from various chemical suppliers and spectral databases. These values can serve as a benchmark for quality control.

Spectroscopic Technique	Parameter	Representative Value/Range	Source/Reference
FTIR (ATR)	O-H Stretch (Carboxylic Acid)	3300-2500 cm ⁻¹ (broad)	Alfa Aesar
N-H Stretch (Boc-carbamate)	~3350 cm ⁻¹	Alfa Aesar	Alfa Aesar
C=O Stretch (Carboxylic Acid)	~1710 cm ⁻¹	Alfa Aesar	
C=O Stretch (Boc-carbamate)	~1685 cm ⁻¹	Alfa Aesar	
¹ H NMR (400 MHz, CDCl ₃)	Chemical Shift (δ)	~5.07 ppm (s, 1H, N-H)	
~1.54 ppm (s, 6H, 2 x CH ₃)	ChemicalBook[1]		ChemicalBook[1]
~1.45 ppm (s, 9H, C(CH ₃) ₃)	ChemicalBook[1]		
¹³ C NMR (100 MHz, CDCl ₃)	Chemical Shift (δ)	~179 ppm (C=O, Carboxylic Acid)	Theoretical/Literature
~155 ppm (C=O, Boc-carbamate)	Theoretical/Literature		
~80 ppm (C(CH ₃) ₃)	Theoretical/Literature		
~57 ppm (C(CH ₃) ₂)	Theoretical/Literature		
~28 ppm (C(CH ₃) ₃)	Theoretical/Literature		
~25 ppm (C(CH ₃) ₂)	Theoretical/Literature		
Mass Spectrometry (ESI-)	[M-H] ⁻	m/z 202.12	Theoretical
[M+Na-2H] ⁻	m/z 224.10	Theoretical	

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols represent standard procedures for the characterization of N-Boc-2-aminoisobutyric acid.

Fourier-Transform Infrared Spectroscopy (FTIR)

- **Instrument:** A standard FTIR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
- **Sample Preparation:** A small amount of the solid N-Boc-2-aminoisobutyric acid powder is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
- **Data Processing:** The resulting spectrum is baseline corrected and the peaks are labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

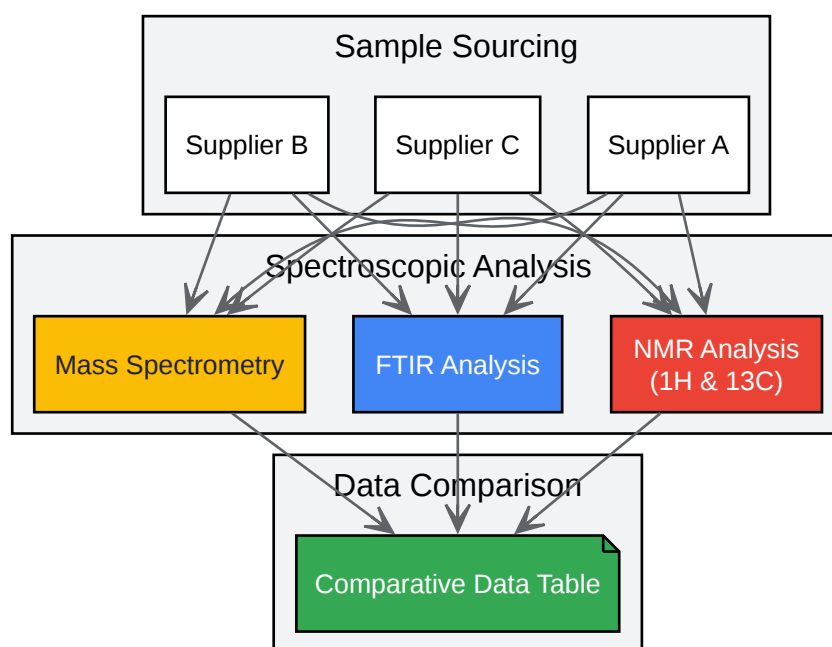
- **Instrument:** A 400 MHz (or higher) NMR spectrometer.
- **Sample Preparation:** Approximately 10-20 mg of N-Boc-2-aminoisobutyric acid is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- **^1H NMR Acquisition:** A standard proton NMR experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled carbon NMR experiment is performed. A larger number of scans is typically required compared to ^1H NMR to obtain a good signal-to-noise ratio.
- **Data Processing:** The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

- Instrument: An electrospray ionization (ESI) mass spectrometer.
- Sample Preparation: A dilute solution of N-Boc-2-aminoisobutyric acid is prepared in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: The sample solution is infused into the ESI source. Spectra are typically acquired in both positive and negative ion modes.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions are determined.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic comparison of N-Boc-2-aminoisobutyric acid from different suppliers.



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References

- 1. Boc-Aib-OH | 30992-29-1 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Comparison of N-Boc-2-aminoisobutyric Acid from Different Suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558749#spectroscopic-comparison-of-n-boc-2-aminoisobutyric-acid-from-different-suppliers]

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